

# Application Note: In Vitro Dissolution Testing of Loratadine Tablets

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Loratadine hydrochloride

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## Introduction

Loratadine is a widely used second-generation antihistamine for the relief of allergy symptoms. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability.[1][2][3][4][5] The low solubility makes the in vitro dissolution rate a critical quality attribute for loratadine tablets, as it can be the rate-limiting step for drug absorption and bioavailability.[5] Therefore, robust and reproducible in vitro dissolution testing is essential for routine quality control, formulation development, and ensuring bioequivalence of generic products.

This application note provides detailed protocols for the in vitro dissolution testing of immediate-release loratadine tablets, drawing from pharmacopeial methods and scientific literature.

## Data Summary

The following tables summarize the key parameters for the in vitro dissolution testing of loratadine tablets as described in various sources.

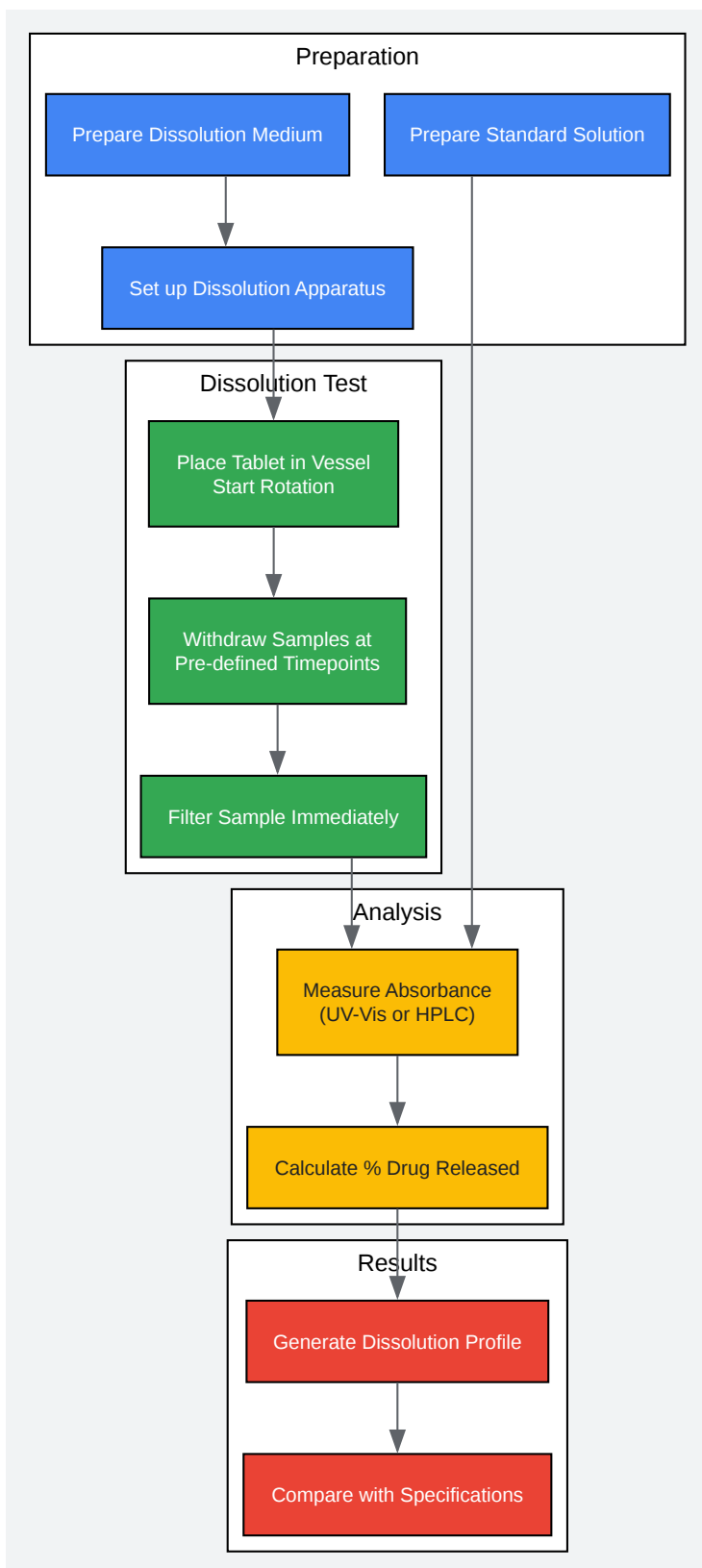
Table 1: Dissolution Parameters for Loratadine Immediate-Release Tablets

Parameter	USP Monograph	Scientific Literature Examples
Apparatus	USP Apparatus 2 (Paddle)[6][7]	USP Apparatus 2 (Paddle)[6][8][9][10]
Dissolution Medium	0.1 N Hydrochloric Acid[6][7]	0.1 N HCl[6][8][11], Acetate Buffer (pH 4.5)[6], Phosphate Buffer (pH 6.8)[9][10]
Volume of Medium	900 mL[6][7]	900 mL[6][8][9][10][11]
Temperature	37 ± 0.5 °C[6]	37 ± 0.5 °C[6][9][10][11]
Paddle Speed	50 rpm[6][7]	50 rpm[6][9][10], 75 rpm[11], 100 rpm[8]
Sampling Times	60 minutes[7]	10, 15, 30, 45, 60 minutes[9][10]
Acceptance Criteria	Not less than 80% (Q) of the labeled amount dissolved in 60 minutes.[7]	For rapid dissolution, at least 85% dissolved within 15 minutes in 0.1 N HCl.[6]

Table 2: Analytical Methods for Quantification of Dissolved Loratadine

Analytical Method	Wavelength/Mobile Phase	Reference
UV Spectrophotometry	280 nm in 0.1 N HCl	[6][7]
UV Spectrophotometry	247.5 nm in 0.1 N HCl	[8]
HPLC-UV	Acetonitrile and Buffer (50:50)	[12]

## Experimental Workflow Diagram



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Caption: Experimental workflow for in vitro dissolution testing of Loratadine tablets.

## Detailed Experimental Protocols

### Protocol 1: USP Method for Immediate-Release Loratadine Tablets

This protocol is based on the United States Pharmacopeia (USP) monograph for Loratadine Tablets.[7]

#### 1. Materials and Apparatus

- Dissolution Apparatus: USP Apparatus 2 (Paddle)
- Reagents: Hydrochloric acid (HCl), USP Loratadine Reference Standard (RS), purified water.
- Equipment: UV-Vis Spectrophotometer, volumetric flasks, pipettes, 0.45 µm syringe filters.

#### 2. Preparation of Solutions

- Dissolution Medium (0.1 N HCl): Carefully add 8.5 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Mix and dilute to volume with purified water.
- Standard Solution: Prepare a standard solution of USP Loratadine RS in the dissolution medium to a known concentration similar to that expected in the sample solutions.

#### 3. Dissolution Test Procedure

- Set up the dissolution apparatus. The water bath should be maintained at  $37 \pm 0.5$  °C.
- Add 900 mL of the 0.1 N HCl dissolution medium to each vessel and allow the medium to equilibrate to the bath temperature.
- Place one loratadine tablet in each vessel.
- Immediately start the rotation of the paddles at 50 rpm.
- At 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from

the vessel wall.

- Filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

#### 4. Sample Analysis (UV Spectrophotometry)

- If necessary, dilute the filtered samples with the dissolution medium to a suitable concentration for UV analysis.
- Measure the absorbance of the sample solutions and the standard solution at the wavelength of maximum absorbance, approximately 280 nm, using the dissolution medium as a blank.<sup>[7]</sup>
- Calculate the percentage of the labeled amount of loratadine dissolved using the following equation:

$$\% \text{ Dissolved} = (\text{Abs\_sample} / \text{Abs\_standard}) * (\text{Conc\_standard} / \text{Label\_claim}) * \text{Vol\_medium} * 100$$

Where:

- Abs\_sample is the absorbance of the sample solution.
- Abs\_standard is the absorbance of the standard solution.
- Conc\_standard is the concentration of the standard solution (e.g., in mg/mL).
- Label\_claim is the labeled amount of loratadine per tablet (e.g., in mg).
- Vol\_medium is the volume of the dissolution medium (900 mL).

#### 5. Acceptance Criteria

- Not less than 80% (Q) of the labeled amount of loratadine is dissolved in 60 minutes.<sup>[7]</sup>

## Protocol 2: Dissolution Profile in Alternative Media (pH 4.5 Acetate Buffer)

This protocol is useful for investigating the dissolution behavior of loratadine in a medium that simulates the upper intestinal pH.[\[6\]](#)

### 1. Materials and Apparatus

- As listed in Protocol 1, with the addition of sodium acetate and acetic acid.

### 2. Preparation of Solutions

- Dissolution Medium (Acetate Buffer, pH 4.5): Prepare a buffer solution of pH 4.5 using sodium acetate and acetic acid in purified water.
- Standard Solution: Prepare a standard solution of USP Loratadine RS in the acetate buffer to a known concentration.

### 3. Dissolution Test Procedure

- Follow steps 1-3 from Protocol 1, using the acetate buffer (pH 4.5) as the dissolution medium.
- Set the paddle speed to 50 rpm.[\[6\]](#)
- Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples as described in Protocol 1.

### 4. Sample Analysis

- Analyze the samples using UV spectrophotometry or a validated HPLC method as described in Protocol 1.

### 5. Data Analysis

- Calculate the cumulative percentage of drug dissolved at each time point, correcting for the replaced volume.
- Plot the percentage of drug dissolved versus time to generate a dissolution profile.

## Conclusion

The in vitro dissolution testing of loratadine tablets is a critical component of quality assessment. The standard USP method provides a robust quality control procedure. However, for a more comprehensive understanding of the in vivo performance, especially for formulation development and bioequivalence studies, generating dissolution profiles in alternative media that simulate different physiological conditions of the gastrointestinal tract is highly recommended. The choice of analytical method, either UV spectrophotometry or HPLC, should be validated for accuracy, precision, and linearity.

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